3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride xhydrate
Description
Chemical Identification and Structure
3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride xhydrate (CAS: 207738-08-7) is a hydrochloride salt of the aromatic diamine 3,3',5,5'-tetramethylbenzidine (TMB). Its molecular formula is C₁₆H₂₀N₂·2HCl·xH₂O, with a molecular weight of 313.27 g/mol (anhydrous) . The compound exists as a hydrate, commonly reported as a dihydrate (x = 2) in commercial preparations .
Properties
IUPAC Name |
4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylaniline;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2.ClH.H2O/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14;;/h5-8H,17-18H2,1-4H3;1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDZFHZLHIXBSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207738-08-7 | |
| Record name | 3,3â?²,5,5â?²-Tetramethylbenzidine dihydrochloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Ullmann Coupling of Halogenated Precursors
Ullmann coupling remains a cornerstone for synthesizing tetra-ortho-substituted biphenyls. In this method, 2,6-dimethylaniline derivatives undergo copper-catalyzed coupling to form the biphenyl structure. For example, 2,6-dimethyl-4-bromoaniline reacts under Ullmann conditions (Cu catalyst, 120–140°C, inert solvent) to yield 3,3',5,5'-tetramethylbiphenyl-4,4'-diamine. Key parameters include:
| Parameter | Value/Detail | Source Citation |
|---|---|---|
| Catalyst | Copper powder or Cu(I) salts | |
| Solvent | Xylene or 1,4-dioxane | |
| Temperature | 120–140°C | |
| Yield | 59–75% |
A critical challenge is minimizing dehalogenation side reactions, which are prevalent in Stille couplings (e.g., Pd(PPh₃)₄ with Sn₂Me₆). The noncoplanar conformation induced by 2,2',6,6'-substituents enhances solubility but complicates crystallization.
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed Suzuki coupling offers higher regioselectivity for asymmetric biphenyls. For TMB synthesis, 2,6-dimethylphenylboronic acid couples with halogenated anilines (e.g., 2,4,6-tribromonitrobenzene) in the presence of Pd(dppf)Cl₂ and Cs₂CO₃. This method avoids harsh conditions but requires precise stoichiometry to prevent polysubstitution.
| Parameter | Value/Detail | Source Citation |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | |
| Base | Cs₂CO₃ or K₂CO₃ | |
| Solvent | 1,4-Dioxane/water (4:1) | |
| Temperature | 75–80°C | |
| Yield | 50–65% |
Optimization studies reveal that substituting bromine with iodine in ortho positions (e.g., 2,4-dibromo-6-iodonitrobenzene) improves coupling efficiency by reducing electronic congestion.
Functionalization to the Dihydrochloride Hydrate
Diazotization and Reduction
The primary amine groups are introduced via diazotization of nitro intermediates. For example, 3,3',5,5'-tetramethyl-4,4'-dinitrobiphenyl is reduced using Zn in acetic acid to yield the diamine. Subsequent treatment with HCl in aqueous medium generates the dihydrochloride hydrate.
Purification and Stabilization
The final product is purified via recrystallization from ethanol/water mixtures to achieve >98% purity (argentometric titration). Moisture sensitivity necessitates storage at 2–8°C under inert atmosphere.
| Purity Parameter | Specification | Source Citation |
|---|---|---|
| Titration (AgNO₃) | ≥98.0% (anhydrous basis) | |
| Water Content | ≤12.0% (Karl Fischer) | |
| Residual Solvents | <500 ppm (GC analysis) |
Industrial-Scale Production Insights
Patent CN106810506 discloses a scalable route starting from 2,6-dimethylaniline:
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Bromination : NBS in DMF at 0°C yields 2,6-dimethyl-4-bromoaniline (85–90% yield).
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Borylation : Bis(pinacolato)diboron with Pd(dppf)Cl₂ in 1,4-dioxane (80°C, 15 h).
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Coupling : Brominated and borated intermediates react under Suzuki conditions (75°C, 16 h).
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Salt Formation : HCl treatment followed by hydration.
This method achieves an overall yield of 62% with <2% impurities, validated by HPLC.
Analytical Characterization
Critical quality control metrics include:
-
IR Spectroscopy : Conformance to reference spectra for amine and HCl bands.
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XRD : Confirmation of hydrate form via crystal lattice parameters.
Emerging Methodologies
Recent advances include photocatalytic C–H activation to bypass halogenation steps, though yields remain suboptimal (30–40%). Flow chemistry approaches are under investigation to enhance reaction control and scalability .
Chemical Reactions Analysis
Oxidation Reactions
TMB·2HCl·H₂O undergoes oxidation to produce colored products, forming the basis of its use in peroxidase-mediated detection systems (e.g., ELISA). Key oxidative pathways include:
| Oxidizing Agent | Conditions | Product | Detection λ (nm) |
|---|---|---|---|
| H₂O₂/HRP | pH 3.6–5.0, 25°C | Charge-transfer complex (CTC) | 652 |
| H₂O₂/HRP | Extended reaction time | Diimine (fully oxidized) | 450 |
| O₂ (ambient air) | Alkaline pH, metal catalysts | Radical cation intermediate | 370–420 |
Mechanism :
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Initial one-electron oxidation generates a radical cation, which dimerizes to form the CTC.
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Further oxidation converts CTC to a diimine structure via two-electron transfer.
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Reaction rates depend on peroxidase concentration, H₂O₂ availability, and pH.
Diazotization and Coupling
The primary aromatic amine groups (-NH₂) participate in diazotization reactions under acidic conditions:
| Reaction | Conditions | Application |
|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | Formation of diazonium salt |
| Azo coupling | β-naphthol, pH 9–10 | Synthesis of colored azo dyes |
Key Features :
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Diazonium intermediates enable covalent binding to proteins or polymers for sensor fabrication.
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Azo derivatives exhibit bathochromic shifts (~500–600 nm), useful in spectrophotometric detection.
Acylation and Derivatization
The amine groups react with acylating agents to form stable derivatives:
| Reagent | Product | Purpose |
|---|---|---|
| Acetic anhydride | N-acetylated TMB | Blocking reactive sites |
| Succinic anhydride | Carboxylic acid-functional | Enhancing water solubility |
Notes :
-
Acylation reduces nonspecific binding in immunoassays.
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Derivatives retain partial redox activity but require harsher oxidation conditions.
Complexation with Metal Ions
TMB·2HCl·H₂O forms coordination complexes with transition metals, influencing its reactivity:
| Metal Ion | Stoichiometry | Effect on Oxidation |
|---|---|---|
| Fe³⁺ | 1:1 | Accelerates CTC formation |
| Cu²⁺ | 1:2 | Stabilizes diimine product |
Applications :
-
Metal-TMB complexes serve as redox mediators in electrochemical sensors.
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Iron-TMB systems enable Fenton-like reactions for pollutant degradation studies.
Stability and Side Reactions
Degradation Pathways :
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Thermal decomposition : >100°C leads to demethylation and biphenyl cleavage.
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Photodegradation : UV exposure generates quinone-like byproducts (λ ~ 300 nm).
Storage Recommendations :
Scientific Research Applications
Biochemical Applications
Chromogenic Substrate in Enzyme-Linked Immunosorbent Assays (ELISA)
- Functionality : The compound is utilized as a chromogenic substrate for peroxidase enzymes, particularly horseradish peroxidase (HRP). It undergoes oxidation to produce a colored product that can be quantified spectrophotometrically.
- Mechanism : In the presence of hydrogen peroxide and HRP, the compound is oxidized to form a blue-colored product. The intensity of the color correlates with the enzyme activity and can be measured at specific wavelengths (370 nm and 650 nm) .
Case Study :
In a study evaluating the efficacy of various substrates for HRP in ELISA formats, 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine demonstrated superior sensitivity compared to traditional substrates like o-phenylenediamine (OPD) .
Analytical Chemistry
Use in Spectrophotometric Analysis
- Application : The compound's ability to change color upon oxidation makes it valuable for quantitative analysis in various biochemical assays.
- Advantages : Its high sensitivity allows for the detection of low concentrations of analytes, making it suitable for clinical diagnostics and environmental monitoring.
Data Table: Spectrophotometric Properties
| Property | Value |
|---|---|
| Maximum Absorbance | 450 nm |
| Color Change | Blue to Yellow upon acidification |
| Sensitivity Range | Low µM levels |
Material Science
Polymer Chemistry
- Application : The compound can be used as a building block in the synthesis of polymers due to its amine functional groups. These polymers may exhibit unique optical properties useful for photonic applications.
- Research Findings : Studies have shown that incorporating this compound into polymer matrices enhances their thermal stability and mechanical properties .
Medicinal Chemistry
Potential Anticancer Properties
- Research Overview : Preliminary studies suggest that derivatives of 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine may exhibit anticancer activity. The mechanism involves inducing apoptosis in cancer cells through oxidative stress pathways.
Case Study :
In vitro studies demonstrated that modified versions of this compound inhibited the growth of certain cancer cell lines by promoting oxidative damage . Further research is necessary to explore its therapeutic potential.
Mechanism of Action
The mechanism of action of 3,3’,5,5’-Tetramethylbenzidine dihydrochloride hydrate involves its oxidation by peroxidase enzymes. The compound acts as a hydrogen donor, and the resulting one-electron oxidation product is a diimine-diamine complex. This complex causes a color change that can be measured spectrophotometrically . The molecular targets and pathways involved in this process include the interaction with peroxidase enzymes and the subsequent oxidation-reduction reactions .
Comparison with Similar Compounds
Physicochemical Properties
- Purity : ≥98% (HPLC-grade) .
- UV-Vis Absorption : λmax at 295 nm in solution, making it suitable for colorimetric assays .
- Solubility : Highly water-soluble due to the hydrochloride salt form, contrasting with the free base TMB, which is sparingly soluble in aqueous media .
- Stability : Stable under recommended storage conditions (-20°C), with a shelf life of ≥4 years .
Applications This compound is widely used as a chromogenic substrate in enzyme-linked immunosorbent assays (ELISA) for detecting peroxidase activity. Upon oxidation, it produces a blue product (λmax = 650 nm), which turns yellow after acidification (λmax = 450 nm), enabling quantitative analysis .
Comparison with Similar Compounds
Structural Analogs and Substituted Biphenyl Diamines
Table 1: Comparative Analysis of Biphenyl Diamine Derivatives
Key Differences and Functional Implications
Substituent Effects on Solubility and Reactivity
- Hydrochloride Salt vs. Free Base : The dihydrochloride form of TMB exhibits enhanced water solubility compared to the free base (C₁₆H₂₀N₂), which is critical for its utility in aqueous-based assays like ELISA .
- Chlorinated vs. In contrast, methyl groups in TMB derivatives reduce reactivity, enhancing biocompatibility .
Spectroscopic and Analytical Utility
- TMB Dihydrochloride Hydrate : Blue-to-yellow color transition upon oxidation allows dual-wavelength detection (450 nm and 650 nm), offering flexibility in assay design .
- Free Base TMB: Limited to organic solvents but serves as a precursor for synthesizing dyes and polymers .
Hydration State Variability
The "xhydrate" designation reflects variability in hydration, though commercial batches typically contain two water molecules (dihydrate) .
Research Findings and Industrial Relevance
- ELISA Optimization : TMB dihydrochloride hydrate is preferred over o-phenylenediamine (OPD) due to higher sensitivity and lower volatility .
Biological Activity
3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate (CAS No. 312693-82-6) is a chemical compound that has garnered attention for its biological activities and potential applications in various fields, particularly in biochemistry and materials science. This article explores its biological activity, including its mechanisms of action, applications in research, and safety considerations.
- Molecular Formula : C16H24Cl2N2O
- Molecular Weight : 331.28 g/mol
- Appearance : Typically appears as a crystalline solid.
- Storage Conditions : Should be stored sealed in a dry environment at temperatures between 2-8°C.
Mechanisms of Biological Activity
The compound exhibits several biological activities primarily attributed to its structural properties. It functions as a chromogenic substrate in various enzymatic assays.
Enzymatic Activity
One notable application of this compound is its role as a substrate in peroxidase-catalyzed reactions. The mechanism involves the reduction of hydrogen peroxide to water, facilitated by enzymes such as horseradish peroxidase. The resulting product from this reaction leads to a colorimetric change that can be quantitatively measured:
- Reaction Overview :
This reaction is utilized in various assays, including enzyme-linked immunosorbent assays (ELISA) and immunohistochemistry.
Applications in Research
3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate has been employed in several research contexts:
- Immunohistochemistry : Used as a chromogenic substrate for detecting specific proteins in tissue samples.
- Environmental Monitoring : Its sensitivity to hemoglobin makes it useful for detecting hematuria in clinical diagnostics.
- Biochemical Assays : Acts as a hydrogen donor in redox reactions.
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
- Study on Enzymatic Assays : A study demonstrated that TMB derivatives could significantly enhance the sensitivity of ELISA tests by providing a clearer colorimetric readout compared to traditional substrates .
- Clinical Diagnostics : Research indicated that TMB can be used effectively to detect hematuria with high specificity and sensitivity .
Safety Considerations
While 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate is generally regarded as safe for laboratory use, it is essential to handle it with care:
- Hazard Statements : May cause skin irritation and eye irritation.
- Precautionary Measures : Use personal protective equipment (PPE) such as gloves and goggles when handling.
Q & A
Basic: What analytical methods are recommended to determine the hydration state (x) in 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride xhydrate?
Answer:
The hydration state (x) can be determined using thermogravimetric analysis (TGA) to measure weight loss upon heating, typically between 30–200°C, corresponding to water release. Karl Fischer titration is also critical for quantifying trace moisture content. Complementary techniques like X-ray powder diffraction (XRPD) can identify crystalline hydrate phases, while dynamic vapor sorption (DVS) assesses hygroscopicity under controlled humidity. For robust results, combine these methods and apply statistical design of experiments (DoE) to optimize temperature ramps or sample preparation, as outlined in methodologies for chemical process characterization .
Basic: What are the essential safety protocols for handling this compound in laboratory settings?
Answer:
Key precautions include:
- Dust control : Use fume hoods or closed systems during synthesis to avoid inhalation or skin contact (evidenced by respiratory and dermal hazard warnings) .
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Chemical-impermeable gloves are mandatory when handling concentrated forms.
- Ventilation : Ensure adequate airflow to prevent vapor accumulation, as per OSHA guidelines referenced in safety data sheets .
- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid drainage contamination .
Advanced: How can researchers resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound?
Answer:
Discrepancies often arise from hydration variability, impurities, or solvent effects. To address this:
- Cross-validation : Compare NMR (¹H/¹³C) and IR spectra across multiple solvents (e.g., DMSO-d₆ vs. CDCl₃) to identify solvent-induced shifts.
- Purity assessment : Use HPLC-MS or GC-MS to detect trace impurities (>99% purity threshold) that may skew spectral profiles .
- Crystallographic analysis : Single-crystal X-ray diffraction can confirm molecular structure and hydrate stoichiometry, resolving ambiguities in peak assignments .
- Statistical analysis : Apply multivariate regression to correlate experimental conditions (e.g., temperature, solvent) with spectral outcomes, as suggested in chemical process optimization studies .
Advanced: What experimental design strategies optimize the synthesis yield of this compound while minimizing byproducts?
Answer:
A Design of Experiments (DoE) approach is critical:
- Factor screening : Identify key variables (e.g., reaction temperature, stoichiometry of dihydrochloride salt formation, solvent polarity) using fractional factorial designs.
- Response surface methodology (RSM) : Model interactions between factors (e.g., pH and reflux time) to maximize yield and purity .
- In-line monitoring : Use techniques like FTIR or Raman spectroscopy for real-time tracking of intermediate formation, reducing side reactions .
- Scale-down validation : Perform microreactor trials to replicate industrial conditions while conserving materials, as described in membrane separation and reactor design research .
Basic: Which techniques are most reliable for assessing the purity of this compound in academic research?
Answer:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard; validate with a certified reference standard if available.
- Spectroscopy : ¹H NMR integration ratios can quantify residual solvents or unreacted precursors.
- Elemental analysis : Confirm C, H, N, and Cl content against theoretical values (±0.4% acceptable deviation).
- Thermal methods : Differential scanning calorimetry (DSC) detects polymorphic impurities by analyzing melting point deviations .
Advanced: How can researchers address batch-to-batch variability in catalytic applications of this compound?
Answer:
- Process analytical technology (PAT) : Implement real-time monitoring (e.g., pH, conductivity probes) during synthesis to ensure consistency .
- Morphological control : Use dynamic light scattering (DLS) or SEM to characterize particle size distribution, which impacts catalytic activity .
- DoE for robustness testing : Vary raw material sources and storage conditions (humidity/temperature) to identify critical quality attributes (CQAs) affecting performance .
Basic: What are the storage conditions to preserve the stability of this compound?
Answer:
- Temperature : Store at 2–8°C in airtight containers to prevent hydrate decomposition.
- Humidity : Use desiccants (silica gel) in low-humidity environments (<30% RH) .
- Light protection : Amber glass vials or aluminum foil wrapping prevent photodegradation, as UV exposure may alter amine functionality .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
